molecular formula C19H18ClFN4O B2732309 3-(3-chloro-4-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide CAS No. 2309598-32-9

3-(3-chloro-4-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide

Cat. No. B2732309
CAS RN: 2309598-32-9
M. Wt: 372.83
InChI Key: XCUXZVSUZZIVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chloro-4-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H18ClFN4O and its molecular weight is 372.83. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chloro-4-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chloro-4-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One study discusses an orally active, water-soluble neurokinin-1 receptor antagonist with potential implications in the treatment of emesis and depression. This compound demonstrates a long central duration of action and high solubility in water, suggesting its utility in both intravenous and oral clinical administration. The research emphasizes the importance of the structural design for enhancing the solubility and therapeutic efficacy of such compounds (Harrison et al., 2001).

Antioxidant and Anticancer Activity

Another research focus is on the antioxidant and anticancer activities of novel derivatives. A study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, including those with triazole moieties, has found significant antioxidant activity, comparable to that of ascorbic acid. These compounds have also demonstrated cytotoxicity against human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).

Pharmacokinetics and Metabolism

The pharmacokinetic characteristics and metabolism of a selective androgen receptor modulator were investigated, showing low clearance, moderate volume of distribution, and a terminal half-life conducive to therapeutic applications. This study underscores the significance of understanding the metabolic pathways and pharmacokinetic profiles for the development of new drugs (Wu et al., 2006).

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4O/c20-16-12-14(6-8-17(16)21)7-9-19(26)24-18(13-25-22-10-11-23-25)15-4-2-1-3-5-15/h1-6,8,10-12,18H,7,9,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUXZVSUZZIVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-4-fluorophenyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.